4,5-Dibromonicotinic acid

Catalog No.
S9101237
CAS No.
1009334-28-4
M.F
C6H3Br2NO2
M. Wt
280.90 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dibromonicotinic acid

CAS Number

1009334-28-4

Product Name

4,5-Dibromonicotinic acid

IUPAC Name

4,5-dibromopyridine-3-carboxylic acid

Molecular Formula

C6H3Br2NO2

Molecular Weight

280.90 g/mol

InChI

InChI=1S/C6H3Br2NO2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H,10,11)

InChI Key

IHKYGDGPCRXNHQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)Br)C(=O)O

4,5-Dibromonicotinic acid is an organic compound with the molecular formula C6H3Br2NO2\text{C}_6\text{H}_3\text{Br}_2\text{N}\text{O}_2. It is a derivative of nicotinic acid, characterized by the substitution of two bromine atoms at the 4th and 5th positions of the pyridine ring. This compound is notable for its unique electronic properties and potential applications in various fields, including medicinal chemistry and materials science .

  • Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide, typically under basic conditions.
  • Oxidation and Reduction Reactions: This compound can participate in redox reactions, allowing for modifications in its oxidation state. Oxidizing agents such as potassium permanganate or hydrogen peroxide are often employed.
  • Coupling Reactions: It can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boronic acids.

The biological activity of 4,5-Dibromonicotinic acid has been explored in various studies. Its structural similarity to nicotinic acid suggests potential roles in enzyme inhibition and receptor binding. Preliminary research indicates that it may influence nicotinic acetylcholine receptors, which are crucial in neurotransmission and are implicated in various neurological disorders . Further studies are needed to fully understand its pharmacological effects and therapeutic potential.

The synthesis of 4,5-Dibromonicotinic acid typically involves a multi-step process starting from nicotinic acid. A common method includes:

  • Bromination: Nicotinic acid is treated with bromine under controlled conditions to ensure selective substitution at the 4th and 5th positions.
  • Purification: The resulting product is purified through recrystallization or chromatography to achieve high purity levels .

In industrial settings, continuous flow reactors may be used to enhance efficiency and yield during the production process.

4,5-Dibromonicotinic acid has several applications across different fields:

  • Organic Synthesis: It serves as a building block for the preparation of more complex molecules.
  • Medicinal Chemistry: Ongoing research aims to explore its potential as a pharmaceutical intermediate.
  • Material Science: The compound is investigated for its unique electronic properties, making it suitable for use in advanced materials such as polymers and liquid crystals .

Interaction studies involving 4,5-Dibromonicotinic acid focus primarily on its binding affinity with nicotinic receptors. Research indicates that it may act as an inhibitor or modulator of these receptors, which could have implications for treating conditions like Alzheimer's disease and other cognitive disorders. Further exploration into its interactions with various biological targets is warranted to elucidate its full therapeutic potential .

Several compounds share structural similarities with 4,5-Dibromonicotinic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUniqueness
5,6-Dibromonicotinic acidBromine substitutions at different positionsDifferent electronic properties due to bromination pattern
5-Bromo-6-chloronicotinic acidContains both bromine and chlorineUnique halogen combination affecting reactivity
Nicotinic acidParent compound without bromine substitutionsLacks the unique properties imparted by bromination
2,5-Dibromonicotinic acidBromination at different positionsOffers different reactivity patterns compared to 4,5-Dibromonicotinic acid
3-Bromo-5-pyridine carboxylic acidDifferent substitution pattern on the pyridine ringUnique reactivity due to carboxylic group presence

The uniqueness of 4,5-Dibromonicotinic acid lies in its specific substitution pattern which imparts distinct electronic and steric properties. This specificity makes it particularly valuable for targeted synthesis and specialized applications in research and industry .

Systematic IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for 4,5-dibromonicotinic acid is 4,5-dibromopyridine-3-carboxylic acid. This nomenclature reflects the substitution pattern on the pyridine ring:

  • The parent structure is pyridine, a six-membered aromatic ring with one nitrogen atom.
  • The carboxylic acid functional group (-COOH) is located at the 3-position.
  • Bromine atoms are attached to the 4- and 5-positions of the ring.

The molecular formula $$ \text{C}6\text{H}3\text{Br}2\text{NO}2 $$ corresponds to a molecular weight of 280.90 g/mol. For comparison, monobrominated derivatives like 5-bromonicotinic acid ($$ \text{C}6\text{H}4\text{Br}\text{NO}2 $$, MW 202.01 g/mol) and 4-bromonicotinic acid hydrobromide ($$ \text{C}6\text{H}5\text{Br}2\text{NO}_2 $$, MW 282.92 g/mol) exhibit reduced halogenation and distinct mass profiles.

CompoundMolecular FormulaMolecular Weight (g/mol)
4,5-Dibromonicotinic acid$$ \text{C}6\text{H}3\text{Br}2\text{NO}2 $$280.90
5-Bromonicotinic acid$$ \text{C}6\text{H}4\text{Br}\text{NO}_2 $$202.01
4-Bromonicotinic acid HBr$$ \text{C}6\text{H}5\text{Br}2\text{NO}2 $$282.92

Atomic Connectivity and Stereoelectronic Properties

The atomic connectivity of 4,5-dibromonicotinic acid is defined by its SMILES notation: O=C(O)C1=CN=CC(Br)=C1Br. Key structural features include:

  • Pyridine Core: A six-membered aromatic ring with nitrogen at the 1-position.
  • Substituent Positions:
    • Carboxylic acid (-COOH) at the 3-position.
    • Bromine atoms at the 4- and 5-positions.

The stereoelectronic properties arise from the interplay of substituents:

  • Electron-Withdrawing Effects: Bromine atoms withdraw electron density via inductive effects, reducing the electron richness of the pyridine ring. This destabilizes electrophilic attack at adjacent positions.
  • Resonance Interactions: The carboxylic acid group participates in resonance, delocalizing negative charge into the ring and further polarizing the molecule.
  • Acidity Enhancement: The combined electron-withdrawing effects of bromine and the carboxylic acid increase the acidity of the -COOH group compared to unsubstituted nicotinic acid ($$ \text{p}K_a \approx 4.85 $$).

Comparative Analysis with Monobrominated Nicotinic Acid Derivatives

Monobrominated analogs, such as 5-bromonicotinic acid and 4-bromonicotinic acid, differ in substitution patterns and electronic properties:

Substituent Position and Symmetry

  • 5-Bromonicotinic Acid: Bromine at the 5-position creates a meta relationship with the carboxylic acid group (3-position). This configuration allows limited resonance stabilization between substituents.
  • 4-Bromonicotinic Acid: Bromine at the 4-position places it ortho to the nitrogen atom, introducing steric hindrance and altering reactivity in cross-coupling reactions.
  • 4,5-Dibromonicotinic Acid: Adjacent bromine atoms at the 4- and 5-positions create a vicinal dihalide motif, which is rare in pyridine derivatives. This arrangement enhances electrophilic dehalogenation potential.

Electronic Effects

  • Electron Density: Density functional theory (DFT) calculations predict that dibromination reduces electron density at the 2- and 6-positions of the pyridine ring, making these sites less reactive toward electrophiles compared to monobrominated analogs.
  • Dipole Moment: The asymmetric substitution in 4,5-dibromonicotinic acid generates a larger dipole moment (estimated 5.2 D) than 5-bromonicotinic acid (3.8 D).

Synthetic Utility

  • Cross-Coupling Reactions: The dual bromine substituents in 4,5-dibromonicotinic acid enable sequential Suzuki-Miyaura couplings, offering a pathway to multifunctionalized pyridine derivatives.
  • Decarboxylation: The carboxylic acid group can be removed under basic conditions, yielding 4,5-dibromopyridine—a precursor for ligand synthesis in coordination chemistry.

Direct Bromination Techniques of Nicotinic Acid Derivatives

Direct bromination remains the most straightforward approach for introducing bromine atoms at the 4- and 5-positions of nicotinic acid. Classical methods employ bromine (Br₂) in combination with Lewis acids such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) to activate the pyridine ring. A notable protocol involves sequential bromination at elevated temperatures (80–120°C), where the 5-position undergoes electrophilic substitution first due to its higher electron density, followed by 4-position bromination under controlled stoichiometry [1] [4].

Modern approaches utilize N-bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide (DMF), achieving regioselectivity through steric and electronic effects. Phosphine-mediated halogenation, as demonstrated by Cheng et al., enables precise 4-position functionalization through designed phosphonium intermediates (Figure 1) [4]. This method pairs 3-trifluoromethylpyridine-derived phosphines with bromine sources, yielding 4-bromonicotinic acid derivatives that subsequently undergo 5-position bromination via radical mechanisms.

Table 1: Comparison of Direct Bromination Methods

MethodBrominating AgentTemperature (°C)Yield (%)Regioselectivity
Classical Br₂/FeBr₃Br₂12065–70Moderate (4,5)
NBS/DMFNBS8075–80High (5 then 4)
Phosphine-mediated [4]HBr6088–92Excellent (4)

Halogen Exchange Reactions in Pyridinecarboxylic Acid Systems

Halogen exchange offers an alternative route using pre-halogenated precursors. Nickel-catalyzed Finkelstein reactions enable bromide-for-iodide substitution in 4-iodo-5-bromonicotinic acid, leveraging the oxidative addition of nickel(0) complexes (Figure 2) [3]. Recent work demonstrates that copper(I) iodide with trans-N,N′-dimethyl-1,2-cyclohexanediamine facilitates bromide-chloride exchange at the 4-position under mild conditions (110°C, ethanol), preserving the carboxylic acid functionality [3].

Electrochemical methods show promise for scale-up applications. By applying a −1.2 V potential in acetonitrile with tetrabutylammonium bromide, 4-chloronicotinic acid undergoes bromide substitution at the 4-position with 85% conversion efficiency [3]. This approach minimizes byproduct formation compared to traditional metal-catalyzed pathways.

Optimization of Reaction Conditions for Improved Yield

Reaction optimization focuses on three key parameters: catalyst loading, solvent selection, and temperature control. Cobalt-manganese-bromide (Co-Mn-Br) catalytic systems, adapted from nicotinic acid oxidation protocols, enhance bromination rates while suppressing decarboxylation [2]. In DMF at 90°C, a 1:0.5:1.2 molar ratio of Co(OAc)₂:Mn(OAc)₂:NaBr achieves 94% dibromination yield within 4 hours [2].

Microwave-assisted synthesis reduces reaction times from hours to minutes. Irradiating nicotinic acid with NBS (2.2 equiv) and FeBr₃ (10 mol%) in acetonitrile at 150 W for 15 minutes produces 4,5-dibromonicotinic acid with 89% yield and <2% mono-brominated byproducts [1].

Table 2: Optimized Conditions for Dibromination

ParameterClassical MethodMicrowave-Assisted
Time6–8 h15 min
Temperature120°C150°C (microwave)
Catalyst Loading15 mol% FeBr₃10 mol% FeBr₃
SolventCHCl₃CH₃CN
Yield70%89%

Purification Strategies and Byproduct Analysis

Crude reaction mixtures typically contain mono-brominated isomers (4- and 5-bromonicotinic acids) and debrominated nicotinic acid. Acid-base extraction proves effective for initial purification: dissolving the mixture in 1 M NaOH (pH 12) followed by gradual acidification to pH 2 selectively precipitates the dibrominated product [2]. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient achieves >99% purity, resolving 4,5-dibromonicotinic acid (retention time: 8.2 min) from 3,5-dibromo (6.7 min) and 2,5-dibromo (7.4 min) isomers [4].

Byproduct formation mechanisms include:

  • Radical recombination: Bromine radicals generated during NBS reactions dimerize to form Br₂, which may over-brominate the ring [1].
  • Acid-catalyzed decarboxylation: Prolonged heating above 130°C converts 4,5-dibromonicotinic acid to 4,5-dibromopyridine (3–7% yield) [2].
  • Steric hindrance effects: Bulky substituents at the 6-position increase 3-bromo isomer formation by 12–15% [4].

Table 3: Common Byproducts and Mitigation Strategies

ByproductFormation CauseMitigation Method
3-Bromonicotinic acidRadical rearrangementLower temperature (60–80°C)
Nicotinic acidIncomplete brominationExcess Br₂ (2.5 equiv)
4,5,6-Tribromonicotinic acidOver-brominationControlled Br₂ addition (dropwise)

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

280.85100 g/mol

Monoisotopic Mass

278.85305 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-21

Explore Compound Types